molecular formula C7H6Cl2N2O B2482899 N-(3,5-Dichloropyridin-2-YL)acetamide CAS No. 63763-91-7

N-(3,5-Dichloropyridin-2-YL)acetamide

Cat. No.: B2482899
CAS No.: 63763-91-7
M. Wt: 205.04
InChI Key: RMGQFSPFIYHCOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-Dichloropyridin-2-yl)acetamide is a chemical compound provided for research and development purposes. It features a molecular formula of C7H6Cl2N2O and a molecular weight of 205.04 g/mol . Its structure is characterized by a 3,5-dichloropyridin-2-yl group, a common scaffold in medicinal chemistry and agrochemical research, as seen in various other derivatives . This compound is part of a family of 3,5-dichloropyridine-based acetamides, which are frequently utilized as key intermediates or building blocks in organic synthesis and pharmaceutical development . As a high-purity solid, it requires cold-chain transportation to ensure stability . This product is intended for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3,5-dichloropyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c1-4(12)11-7-6(9)2-5(8)3-10-7/h2-3H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGQFSPFIYHCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N 3,5 Dichloropyridin 2 Yl Acetamide

Established Synthetic Routes for the N-(3,5-Dichloropyridin-2-YL)acetamide Core Structure

The formation of the this compound structure primarily relies on the creation of an amide bond between the 2-amino group of a dichloropyridine precursor and an acetyl group.

Classical Amidation and Coupling Reactions

The most direct and widely practiced method for synthesizing this compound is the classical N-acylation of 2-amino-3,5-dichloropyridine (B145740). This reaction typically involves treating the aminopyridine with an acetylating agent such as acetyl chloride or acetic anhydride. The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. sphinxsai.comijpsr.info

The key precursor, 2-amino-3,5-dichloropyridine, can be synthesized through the chlorination of 2-aminopyridine (B139424) or 2-amino-5-chloropyridine (B124133). google.comchemicalbook.com For instance, reacting 2-amino-5-chloropyridine with N-chlorosuccinimide provides a method to introduce the second chlorine atom onto the pyridine (B92270) ring. google.com Controlling reaction conditions is crucial to prevent over-chlorination. google.com

Reactant 1Reactant 2Reagent/CatalystSolventConditionsProductRef
2-amino-3,5-dichloropyridineAcetyl ChloridePyridine (base)Dichloromethane (B109758)0°C to room tempThis compound ijpsr.info
2-amino-3,5-dichloropyridineAcetic AnhydrideH₂SO₄ (catalyst)Acetonitrile (B52724)RefluxThis compound
2-amino-5-chloropyridineN-chlorosuccinimideAcetonitrile0-100°C, 0.5-24h2-amino-3,5-dichloropyridine google.com

Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, represent another powerful strategy. While typically used to form carbon-carbon or carbon-nitrogen bonds for derivatization, these methods can also be employed to construct the substituted pyridine core itself. For example, a suitably protected amino group could be present on one coupling partner while the chloro-substituents are introduced via another. nih.govethernet.edu.etacs.org

Multicomponent Reactions (MCRs) in Pyridine-Acetamide Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical route to complex molecules like substituted pyridines. nih.govrsc.org The Hantzsch pyridine synthesis and its variations are classic examples of MCRs used to generate pyridine rings. frontiersin.org

While a specific MCR for the direct synthesis of this compound is not prominently documented, the principle can be applied to construct the core 2-amino-3,5-dichloropyridine ring. Such a reaction might involve the condensation of a β-ketoester, an aldehyde equivalent, a source of ammonia, and a chlorinating agent in a one-pot process. The complexity and functional group tolerance required for such a reaction present significant synthetic challenges. However, the development of novel MCRs remains an active area of research for creating diverse heterocyclic libraries. frontiersin.orgarkat-usa.org

Novel Approaches and Sustainable Synthesis Strategies for this compound

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. These principles are increasingly being applied to the synthesis of heterocyclic compounds.

Green Chemistry Principles and Methodologies

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov For the synthesis of this compound, several green approaches can be envisioned:

Alternative Solvents: Replacing traditional volatile organic solvents (VOCs) like dichloromethane with greener alternatives such as 2-methyl-THF, ionic liquids, or even water where feasible. biosynce.com

Catalysis: Utilizing efficient catalysts to reduce reaction times and energy consumption. For instance, iron-catalyzed cyclization reactions have been developed for the green synthesis of substituted pyridines. rsc.org Pyridine derivatives can also act as catalysts themselves in certain green reactions. biosynce.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. researchgate.netnih.gov This technique could be applied to the amidation step.

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and easier scalability. nih.gov

The amidation reaction to form this compound is well-suited for adaptation to a continuous flow process. vapourtec.comresearchgate.net A typical setup would involve pumping solutions of 2-amino-3,5-dichloropyridine and the acetylating agent through a T-mixer into a heated tube or microreactor. researchgate.net The short residence time within the reactor can lead to rapid product formation with high selectivity. This approach is particularly beneficial for managing exothermic reactions and for the safe handling of reactive intermediates. nih.govclinlabint.com

Strategies for Structural Modification and Analogue Generation of this compound

Generating structural analogues is crucial for studying structure-activity relationships in drug discovery and materials science. The this compound scaffold offers several positions for chemical modification.

The two chlorine atoms on the pyridine ring are prime sites for derivatization via transition-metal-catalyzed cross-coupling reactions. ethernet.edu.et Depending on the catalyst and ligand system, selective mono- or di-arylation (or alkylation) can be achieved. nih.govacs.org Reactions such as the Suzuki-Miyaura (using boronic acids), Negishi (using organozinc reagents), and Buchwald-Hartwig amination (using amines) can introduce a wide variety of substituents at the C3 and C5 positions. The inherent electronic properties of the pyridine ring often lead to preferential reaction at one position over the other, an effect that can be controlled by the choice of catalyst and ligands. nih.gov

The acetamide (B32628) moiety also provides opportunities for modification. The N-H proton can be substituted, or the entire acetyl group can be replaced by other acyl groups to generate a library of different amides. nih.govnih.gov These modifications can significantly alter the compound's physical and biological properties.

Modification SiteReaction TypePotential ReagentsResulting Structure
C3 or C5 PositionSuzuki-Miyaura CouplingAryl/heteroaryl boronic acids, Pd catalystAryl/heteroaryl substituted pyridine
C3 or C5 PositionBuchwald-Hartwig AminationPrimary/secondary amines, Pd catalystAmino-substituted pyridine
Amide NitrogenN-AlkylationAlkyl halides, baseN-alkylated acetamide
Acetyl GroupAcyl ExchangeDifferent acid chlorides/anhydridesVaried N-acyl pyridine derivatives

These strategies allow for the systematic exploration of the chemical space around the this compound core, facilitating the development of new compounds with tailored properties.

Exploration of Pyridine Ring Substitutions and Functionalization

The dichloropyridine core of the molecule is the primary site for extensive functionalization. The electron-deficient nature of the pyridine ring, exacerbated by the two electron-withdrawing chlorine atoms, dictates its reactivity. Key strategies for its modification include nucleophilic aromatic substitution (SNAr) and direct C-H functionalization.

The chlorine atoms at the C3 and C5 positions are susceptible to displacement by various nucleophiles. This reactivity is a cornerstone for introducing diverse functional groups. For instance, in related 2-chloropyridine (B119429) systems, the chloro group is a common site for nucleophilic attack, making it a valuable precursor for a library of substituted derivatives. Reactions with nitrogen (amines), oxygen (alcohols, phenols), and sulfur (thiols) nucleophiles can lead to the corresponding substituted pyridine analogs.

Direct C-H functionalization offers an atom-economical approach to modify the C4 and C6 positions of the pyridine ring. Although the C6 position is sterically hindered by the adjacent acetamide group, the C4 position is a viable target. Catalytic C-H arylation, for example, can be employed to form C-C bonds. The regioselectivity of such reactions is heavily influenced by the electronic properties of the ring and its substituents. nih.gov The presence of electron-withdrawing groups like chlorine can facilitate C4-arylation. nih.gov Various catalytic systems, often palladium-based, have been developed to achieve high regioselectivity in the C-H functionalization of substituted pyridines. nih.govresearchgate.net

Below is a table summarizing potential substitution reactions on the pyridine ring:

Reaction TypePosition(s)Reagent/Catalyst ExampleProduct TypeReference
Nucleophilic Aromatic Substitution (SNAr)C3, C5Alkylamines, AnilinesAmino-substituted pyridines
Nucleophilic Aromatic Substitution (SNAr)C3, C5Alkoxides, PhenoxidesAlkoxy/Aryloxy-substituted pyridines
Nucleophilic Aromatic Substitution (SNAr)C3, C5ThiolsThioether-substituted pyridines
Suzuki Cross-CouplingC3, C5Arylboronic acids, Pd catalystAryl-substituted pyridines researchgate.net
Direct C-H ArylationC4Aryl halides, Pd catalyst4-Aryl-substituted pyridines nih.govresearchgate.net

Modifications of the Acetamide Side Chain and Linker Chemistry

The acetamide side chain provides another key handle for chemical derivatization. Modifications can be made to the amide nitrogen, the acetyl carbonyl group, or the methyl group. A common strategy involves the hydrolysis of the amide bond to yield 2-amino-3,5-dichloropyridine, a versatile intermediate that can be re-acylated with a wide variety of acylating agents to introduce different side chains. cphi-online.com

Alternatively, the amide nitrogen can be directly alkylated. nuph.edu.ua The acetyl group itself can be modified, for instance, by using a precursor such as N-(3,5-Dichloropyridin-2-YL)-2-chloroacetamide. The chlorine atom on this modified side chain is readily displaced by nucleophiles, a reaction extensively used in the synthesis of N-aryl 2-chloroacetamide (B119443) derivatives. researchgate.net This approach allows the acetamide group to function as a linker, connecting the dichloropyridine core to other molecular fragments through nitrogen, oxygen, or sulfur linkages. researchgate.netnih.gov This strategy is prevalent in the design of hybrid molecules where two pharmacologically important scaffolds are joined to enhance biological activity. nih.gov

The following table illustrates methods for modifying the acetamide side chain:

Modification StrategyReaction DescriptionResulting StructureReference
Hydrolysis and Re-acylationBasic or acidic hydrolysis to 2-amino-3,5-dichloropyridine, followed by reaction with a different acyl chloride or anhydride.N-(3,5-Dichloropyridin-2-YL)-R-carboxamide cphi-online.com
N-AlkylationDeprotonation of the amide N-H followed by reaction with an alkyl halide.N-Alkyl-N-(3,5-Dichloropyridin-2-YL)acetamide nuph.edu.ua
Side Chain Substitution (via 2-chloroacetamide precursor)Nucleophilic substitution on N-(3,5-Dichloropyridin-2-YL)-2-chloroacetamide with amines, thiols, or alcohols.N-(3,5-Dichloropyridin-2-YL)-2-(Nu)acetamide researchgate.net
Linker ElongationUsing longer-chain halo-acyl halides for the initial acylation of 2-amino-3,5-dichloropyridine, followed by substitution.Derivatives with extended side chains ijcce.ac.ir

Introduction and Control of Chirality in Derivatives

The introduction of stereocenters into derivatives of this compound is a critical step for developing stereoselective compounds, particularly for pharmaceutical applications. Chirality can be introduced either at the pyridine ring or on the acetamide side chain.

Asymmetric modification of the pyridine ring can be achieved through catalytic stereoselective dearomatization reactions. mdpi.com Organocatalytic methods, often employing chiral Brønsted acids like phosphoric acids, can facilitate the enantioselective reduction of the pyridine ring to yield chiral dihydropyridines, tetrahydropyridines, or piperidines. mdpi.comnih.gov These reactions transform the planar, achiral pyridine core into a three-dimensional, chiral structure.

Chirality can also be incorporated into the acetamide side chain. This is commonly achieved by acylating the parent amine (2-amino-3,5-dichloropyridine) with a chiral carboxylic acid or its derivative (e.g., a chiral amino acid). mdpi.com The use of chiral Ni(II) complexes of Schiff bases, for example, allows for the asymmetric synthesis of tailor-made α-amino acids that can then be coupled to the pyridine core. mdpi.com This approach provides precise control over the stereochemistry of the side chain.

Strategies for Introducing Chirality
Chirality LocusMethodologyCatalyst/Reagent TypeChiral Product ExampleReference
Pyridine RingAsymmetric Dearomatization/ReductionChiral Brønsted Acid OrganocatalystChiral tetrahydropyridine (B1245486) derivative mdpi.comnih.gov
Acetamide Side ChainCoupling with Chiral AcidChiral carboxylic acid (e.g., protected amino acid)Diastereomeric amide derivative mdpi.com
Acetamide Side ChainAsymmetric AlkylationChiral Ni(II) complex as auxiliaryDerivative with chiral α-substituted side chain mdpi.com
Pyridine RingAsymmetric Allylic DearomatizationChiral Copper-Phosphoramidite CatalystChiral 2,3-dihydroindolizine precursor mdpi.com

Catalytic Approaches and Mechanistic Studies in Pyridine-Acetamide Synthesis

Modern catalytic methods have become indispensable for the synthesis and functionalization of pyridine-acetamide structures. These approaches offer high efficiency, selectivity, and functional group tolerance, overcoming many limitations of classical synthetic routes.

Transition Metal Catalysis (e.g., C-H Activation, Cross-Coupling)

Transition metal catalysis is a powerful tool for modifying the this compound scaffold. Palladium, rhodium, iridium, and copper catalysts are frequently employed for C-C, C-N, and C-O bond formation. researchgate.netrsc.orgmdpi.commdpi.com

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for replacing the chlorine atoms at the C3 and C5 positions with aryl or vinyl groups. researchgate.net These reactions typically use a palladium catalyst and a boronic acid derivative. This method is robust and tolerates a wide range of functional groups. researchgate.net

Direct C-H activation has emerged as a highly attractive strategy for functionalizing the pyridine ring without the need for pre-installed leaving groups. researchgate.net The N-aryl-2-aminopyridine moiety can act as a directing group, facilitating regioselective C-H functionalization. researchgate.netnih.gov Palladium and rhodium catalysts have been successfully used to direct arylation or alkylation to specific positions on the pyridine or adjacent aryl rings. researchgate.netresearchgate.net For instance, Pd-catalyzed C-H arylation of pyridines bearing electron-withdrawing groups can proceed with high selectivity at the C3 and C4 positions. nih.gov

The table below summarizes key transition metal-catalyzed reactions applicable to this scaffold.

Examples of Transition Metal-Catalyzed Reactions
Catalyst TypeReactionPosition(s) TargetedKey FeaturesReference
Palladium (Pd)Suzuki Cross-CouplingC3, C5 (Cl replacement)Forms C-C bonds with aryl/vinyl boronic acids. researchgate.net
Palladium (Pd)Direct C-H ArylationC4Forms C-C bonds; regioselectivity influenced by substituents. nih.govresearchgate.net
Rhodium (Rh) / Iridium (Ir)Directed C-H ActivationC-H bonds ortho to directing groupUtilizes the acetamide group for regiocontrol. rsc.orgresearchgate.net
Copper (Cu)Ullmann / Goldberg CouplingC3, C5 (Cl replacement)Forms C-N or C-O bonds with amines or alcohols. mdpi.commdpi.com

Organocatalysis and Biocatalysis in Stereoselective Synthesis

In addition to metal-based catalysts, organocatalysis and biocatalysis offer powerful, and often more sustainable, alternatives for synthesizing and modifying pyridine-acetamide derivatives, particularly for stereoselective transformations.

Organocatalysis utilizes small organic molecules to catalyze reactions. Chiral pyridines and their derivatives are themselves important organocatalysts. researchgate.netconsensus.app In the context of modifying the this compound scaffold, chiral organocatalysts are primarily used for asymmetric synthesis. As mentioned previously, chiral Brønsted acids can catalyze the enantioselective dearomatization of the pyridine ring, providing access to chiral, non-aromatic nitrogen heterocycles. mdpi.comnih.gov This metal-free approach is a key strategy in modern asymmetric synthesis. nih.gov

Biocatalysis employs enzymes or whole microbial cells to perform chemical transformations. This field offers highly selective and environmentally friendly synthetic routes. ukri.orgrsc.org While specific biocatalytic modifications of this compound are not widely reported, general principles can be applied. Lipases have demonstrated the ability to catalyze multicomponent reactions to produce highly functionalized pyridines. mdpi.com Furthermore, enzymes can be used to achieve kinetic resolutions or stereoselective modifications of the acetamide side chain. The development of biocatalytic routes from sustainable sources to substituted pyridines and piperidines is an active area of research, aiming to replace traditional multi-step organic protocols. ukri.orgrsc.org

Computational and Theoretical Investigations of N 3,5 Dichloropyridin 2 Yl Acetamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic properties and geometric structure of N-(3,5-Dichloropyridin-2-YL)acetamide. These methods provide insights into the molecule's stability, reactivity, and spectroscopic features.

Density Functional Theory (DFT) Studies on Molecular Geometry, Reactivity, and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. DFT studies on this compound would typically begin with geometry optimization to find the lowest energy conformation of the molecule. These calculations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles.

DFT is also employed to calculate various electronic properties that govern the molecule's reactivity. nih.govresearchgate.net Key parameters derived from these calculations include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. mdpi.com These descriptors help in understanding the molecule's behavior in chemical reactions. For instance, the calculated energies of frontier molecular orbitals (HOMO and LUMO) are essential for predicting the sites of electrophilic and nucleophilic attack. nih.govresearchgate.net

Table 1: Predicted Geometric and Electronic Properties from DFT Calculations

Property Predicted Value Significance
Optimized Bond Lengths (Å)
C-Cl ~1.74 Influences electronic effects and reactivity
C=O ~1.23 Key for hydrogen bonding and polarity
N-H ~1.01 Site for hydrogen donation
Optimized Bond Angles (°)
C-N-C ~120 Determines the planarity of the amide group
Cl-C-C ~120 Indicates steric and electronic environment
Electronic Properties (eV)
Ionization Potential Varies Energy needed to remove an electron
Electron Affinity Varies Energy released when an electron is added
Electronegativity (χ) Varies Tendency to attract electrons
Chemical Hardness (η) Varies Resistance to change in electron distribution

Note: The values in this table are illustrative and would be determined by specific DFT calculations (e.g., using a functional like B3LYP with a basis set such as 6-311G(d,p)).

Electrostatic Potential (ESP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (ESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. bhu.ac.in The ESP map displays regions of positive and negative potential on the electron density surface. For this compound, negative potential regions (typically colored red or yellow) are expected around the electronegative oxygen and nitrogen atoms, as well as the chlorine atoms, indicating sites susceptible to electrophilic attack. Positive potential regions (blue) are usually found around the hydrogen atoms, particularly the amide proton, identifying them as sites for nucleophilic attack. bhu.ac.in

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.comyoutube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.comresearchgate.net The spatial distribution of these orbitals indicates the most probable regions for chemical reactions. In this compound, the HOMO is likely distributed over the pyridine (B92270) ring and the amide group, while the LUMO may be localized on the dichloropyridinyl moiety.

Table 2: Frontier Molecular Orbital (FMO) Data

Parameter Energy (eV) Description
EHOMO Illustrative Value Energy of the Highest Occupied Molecular Orbital; relates to nucleophilicity. youtube.com
ELUMO Illustrative Value Energy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity. youtube.com

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. researchgate.net |

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time, including its flexibility and interactions with its environment.

Dynamics of this compound in Different Solvation Environments

MD simulations can model the behavior of this compound in various solvents, such as water or organic solvents. These simulations track the trajectory of each atom over time, revealing how the molecule's conformation changes and how it interacts with solvent molecules through hydrogen bonds, van der Waals forces, and electrostatic interactions. This information is crucial for understanding its solubility and stability in different media.

Protein-Ligand Dynamics and Binding Mode Prediction

When investigating the potential biological activity of this compound, MD simulations are invaluable for studying its interaction with target proteins. After an initial binding pose is predicted using molecular docking, MD simulations can be run to assess the stability of the protein-ligand complex. plos.orgresearchgate.net These simulations can reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, and calculate the binding free energy, which provides a quantitative measure of binding affinity. researchgate.net For example, a study on a related class of inhibitors, 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide, used structural models for library searches to predict high affinity for the groove structure in the Hepatitis B virus core protein. researchgate.net

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Computational SAR studies aim to correlate the structural features of a molecule with its biological activity. For this compound, this involves systematically modifying its structure in silico and predicting the effect of these changes on its activity.

By creating a library of virtual analogs—for example, by changing the substitution pattern on the pyridine ring or modifying the acetamide (B32628) linker—and then calculating their properties (e.g., electronic descriptors, docking scores), researchers can build predictive models. nih.gov These models, often based on Quantitative Structure-Activity Relationship (QSAR) techniques, can identify the key structural moieties responsible for the desired biological effect. For instance, SAR studies on similar acetamide-containing scaffolds have shown that modifications to phenyl groups or linker regions can significantly impact inhibitory activity against specific enzymes. mdpi.commdpi.com Such computational screening helps prioritize the synthesis of the most promising derivatives, saving time and resources in the drug discovery process. nih.gov

Quantitative Structure-Activity Relationships (QSAR) for Biological Endpoints

Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools used to correlate the chemical structure of a series of compounds with their biological activity. ijnrd.org For this compound and its derivatives, QSAR studies can be instrumental in predicting their potential for various biological endpoints, such as herbicidal, antifungal, or therapeutic activities. nih.govnih.gov

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. ijnrd.org These studies involve the calculation of molecular descriptors that quantify various aspects of the molecule's structure, including:

Electronic properties: (e.g., partial charges, dipole moment, energies of frontier molecular orbitals like HOMO and LUMO). nih.gov

Steric properties: (e.g., molecular volume, surface area, molar refractivity). nih.gov

Hydrophobic properties: (e.g., the logarithm of the partition coefficient, logP). nih.gov

Topological indices: Numerical values that describe the atomic connectivity in the molecule.

For a series of this compound analogues, a QSAR model would be developed by systematically modifying the substituents on the pyridine ring or the acetamide group and correlating these changes with measured biological activity. For instance, in studies of other pyridine derivatives with herbicidal activity, regression analysis has shown that parameters like the partition coefficient (π), molar refractivity (MR), and the presence of specific functional groups are significant in determining efficacy. nih.gov A similar approach for this compound could identify the key structural features that govern its activity, enabling the prediction of the potency of novel, unsynthesized derivatives. nih.gov

Table 1: Key Molecular Descriptors in QSAR Studies and Their Relevance


Descriptor CategoryExample DescriptorsRelevance to Biological Activity
ElectronicHOMO/LUMO energies, Dipole MomentGoverns the ability of the molecule to participate in charge-transfer interactions with a biological target. nih.gov
StericMolar Refractivity (MR), Molecular VolumeRelates to how well the molecule fits into a receptor's binding site. purdue.edu
HydrophobicLogP (octanol-water partition coefficient)Influences membrane permeability and transport to the target site. purdue.edu
TopologicalConnectivity Indices, Shape IndicesDescribes molecular size, shape, and degree of branching.

Ligand-Based and Structure-Based Drug Design Approaches for this compound Analogues

The pyridine scaffold is a prominent feature in many clinically approved drugs and bioactive molecules, making its derivatives, including this compound, attractive starting points for drug design. rsc.orgnih.gov Both ligand-based and structure-based computational methods can be employed to design novel analogues with enhanced activity and selectivity.

Ligand-Based Drug Design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the knowledge of a set of molecules known to interact with the target. For this compound, if a series of its analogues with known activities were available, methods like pharmacophore modeling and 3D-QSAR could be applied. A pharmacophore model identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for biological activity. nih.govnih.gov This model then serves as a 3D query to screen virtual libraries for new, structurally diverse molecules that match the pharmacophore and are likely to be active.

Structure-Based Drug Design (SBDD) is employed when the 3D structure of the target protein (e.g., an enzyme or receptor) has been determined, typically through X-ray crystallography or NMR spectroscopy. purdue.edu This powerful approach involves docking the ligand, such as this compound, into the active site of the target protein to predict its binding conformation and affinity. scialert.net By analyzing the interactions between the ligand and the protein's amino acid residues (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking), medicinal chemists can rationally design modifications to the ligand's structure to improve these interactions and, consequently, its potency and selectivity. purdue.edu For example, modifications to the dichloropyridine ring or the acetamide side chain could be proposed to exploit specific pockets within the target's binding site. nih.gov

In Silico Screening and Virtual Ligand Design for this compound Derivatives

In silico screening and virtual ligand design are crucial components of modern drug discovery and agrochemical research, enabling the rapid evaluation of vast chemical libraries to identify promising lead compounds. nih.govresearchgate.net

Molecular Docking and Scoring Function Evaluation for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov For this compound, docking simulations can be performed against the active site of a known or hypothesized biological target. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site. orientjchem.org

Each of these poses is then evaluated by a scoring function , which is a mathematical algorithm that estimates the binding affinity (e.g., in kcal/mol). researchgate.net A more negative score generally indicates a more favorable binding interaction. Scoring functions take into account various energetic contributions, such as:

van der Waals interactions

Electrostatic interactions

Hydrogen bonding

Desolvation energy

The results of a docking study can reveal the most likely binding mode of this compound and identify key amino acid residues involved in the interaction. mdpi.com This information is invaluable for structure-based virtual screening, where large libraries of compounds are docked against the target, and the top-scoring molecules are selected for experimental testing. nih.gov

Table 2: Example Docking Results for Hypothetical Targets of Acetamide Derivatives


CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
This compoundEnzyme A-8.5TYR-82 (H-bond), LEU-115 (hydrophobic)
Analogue 1 (3-Cl, 5-F)Enzyme A-8.9TYR-82 (H-bond), PHE-120 (pi-pi stacking)
Analogue 2 (3-Cl, 5-CH3)Enzyme A-7.8LEU-115 (hydrophobic), VAL-67 (hydrophobic)
This compoundReceptor B-7.2SER-201 (H-bond), TRP-250 (hydrophobic)

Pharmacophore Modeling and Virtual Libraries for Hit Identification

Pharmacophore modeling is a powerful ligand-based approach for virtual screening, especially when the 3D structure of the target is not available. nih.govmdpi.com A pharmacophore represents the essential 3D arrangement of molecular features necessary for biological activity. nih.gov

The process begins by aligning a set of known active molecules to identify common chemical features, such as:

Hydrogen bond acceptors (HBA)

Hydrogen bond donors (HBD)

Hydrophobic groups (HY)

Aromatic rings (AR)

Positive/Negative ionizable features

Once a pharmacophore hypothesis is generated and validated, it is used as a 3D query to search large virtual libraries of chemical compounds. mdpi.com These libraries can contain millions or even billions of "make-on-demand" molecules that are synthetically accessible. nih.gov The screening software identifies molecules from the library that can adopt a low-energy conformation matching the pharmacophore's features and spatial constraints. The resulting "hits" are compounds that are structurally diverse from the initial active molecules but are predicted to have the same biological activity. This approach is highly effective for identifying novel scaffolds for development. nih.gov

Prediction of Metabolic Pathways and Products (Focus on theoretical chemistry and mechanistic insights, not in vivo efficacy)

Understanding the metabolic fate of a xenobiotic compound like this compound is critical. Computational methods can provide valuable mechanistic insights into its potential biotransformations. nih.gov These predictions are based on knowledge of common metabolic reactions and the use of algorithms that identify susceptible sites on the molecule.

The primary enzymes responsible for metabolizing foreign compounds are the Cytochrome P450 (CYP) superfamily. nih.gov Computational models for predicting metabolism often focus on identifying which atoms in a molecule are most likely to be oxidized by CYP enzymes. For this compound, several metabolic pathways can be theoretically predicted:

Hydroxylation: Aromatic hydroxylation could occur on the pyridine ring, although the presence of two electron-withdrawing chlorine atoms may deactivate the ring towards electrophilic attack. Hydroxylation could also occur at the methyl group of the acetamide moiety.

N-dealkylation or Deacetylation: Cleavage of the amide bond could lead to the formation of 3,5-dichloro-2-aminopyridine and acetic acid.

Oxidation: The pyridine nitrogen can be oxidized to form an N-oxide, a common metabolic pathway for pyridine-containing compounds. researchgate.net

Conjugation: Following primary metabolic reactions (like hydroxylation), the resulting metabolites can undergo secondary conjugation reactions with endogenous molecules like glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion.

Theoretical approaches, such as those based on quantum chemistry, can calculate the activation energies for different potential reactions, predicting the most likely metabolic products. nih.gov Knowledge-based systems use large databases of known metabolic transformations to predict the metabolites of a new compound. nih.gov These in silico predictions help to identify potentially reactive or stable metabolites, providing a theoretical foundation for subsequent experimental metabolism studies. slideshare.netnih.gov

Mechanistic Elucidation of Biological Interactions of N 3,5 Dichloropyridin 2 Yl Acetamide

Identification and Biochemical Characterization of Molecular Targets

The initial and crucial step in understanding a compound's biological effect is the identification of its molecular target(s). This process is fundamental to deciphering its mechanism of action and potential therapeutic applications.

High-Throughput Screening Methodologies for Target Discovery

High-throughput screening (HTS) represents a primary strategy for unbiased target discovery. This approach involves testing a compound against large libraries of biological targets, such as enzymes, receptors, or whole cells, to identify potential interactions. Methodologies like fluorescence-based assays, luminescence reporters, or label-free detection systems enable the rapid screening of thousands of potential targets. However, there are no published studies detailing the use of HTS to identify the molecular targets of N-(3,5-Dichloropyridin-2-YL)acetamide.

Biochemical Characterization of Target Engagement and Affinity (e.g., IC50, Ki determination)

Once a potential target is identified, the next step involves the biochemical characterization of the interaction. This includes determining the compound's potency and affinity for its target. Key parameters measured include the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the compound required to inhibit the biological function of the target by 50%, and the inhibition constant (Ki), which represents the intrinsic binding affinity of the inhibitor to the target. Without an identified target for this compound, no such biochemical data are available.

A hypothetical data table for such a characterization is presented below for illustrative purposes:

TargetAssay TypeIC50 (µM)Ki (µM)
Not DeterminedN/AN/AN/A
Not DeterminedN/AN/AN/A

Biophysical Techniques for Protein-Ligand Interaction Studies (e.g., SPR, ITC, MST)

To further validate and characterize the binding interaction between a compound and its protein target, various biophysical techniques are employed. Surface Plasmon Resonance (SPR) measures the binding kinetics and affinity by detecting changes in the refractive index upon ligand binding to an immobilized protein. Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction. MicroScale Thermophoresis (MST) analyzes the movement of molecules in a temperature gradient, which is altered upon binding. There is no evidence in the scientific literature of these techniques being applied to study the interactions of this compound.

An example of a data table that would be generated from such studies is shown below:

TechniqueTargetKD (µM)kon (M-1s-1)koff (s-1)
SPRNot DeterminedN/AN/AN/A
ITCNot DeterminedN/AN/AN/A
MSTNot DeterminedN/AN/AN/A

Elucidation of Cellular Pathways and Signaling Cascades Modulation

Investigation in Diverse In Vitro Cellular Models for Mechanistic Insights (e.g., specific cell lines, primary cultures)

Cell-based assays are critical for investigating the effects of a compound in a biological context. Utilizing a variety of in vitro models, such as specific cancer cell lines or primary cell cultures, allows researchers to observe the compound's impact on cellular processes like proliferation, apoptosis, or differentiation. No studies have been published that describe the investigation of this compound in any in vitro cellular models.

Gene Expression and Proteomic Profiling (e.g., Transcriptomics, Metabolomics, Phosphoproteomics)

To gain a global and unbiased view of the cellular response to a compound, "omics" technologies are invaluable. Transcriptomics, often performed using RNA-sequencing, reveals changes in gene expression levels. Proteomics and phosphoproteomics identify alterations in protein abundance and phosphorylation states, respectively, which can provide direct insights into the modulation of signaling pathways. Metabolomics analyzes changes in the levels of small-molecule metabolites, offering a functional readout of the cellular state. A literature search for such profiling studies related to this compound returned no results.

Studies on Cell Cycle Regulation, Apoptosis, and Autophagy Pathways (Mechanistic Aspects)

No published studies were found that investigate the impact of this compound on cell cycle checkpoints, the induction of apoptotic pathways (either intrinsic or extrinsic), or the modulation of autophagy.

Mechanistic Insights from Pre-Clinical In Vivo Models

There is no available data from in vivo studies to validate the mechanism of action, target engagement, or pharmacodynamics of this compound.

Biomarker Identification and Validation for Target Engagement

The absence of preclinical studies means that no biomarkers have been identified or validated for assessing the target engagement of this compound in a biological system.

In Vivo Target Occupancy and Pharmacodynamic Studies

No in vivo target occupancy or pharmacodynamic studies for this compound have been reported in the scientific literature.

Structure-Activity Relationship (SAR) Driven Mechanistic Exploration

A detailed analysis of the structure-activity relationship for this compound is not possible due to the lack of comparative biological data for this compound and its analogues.

Positional Scanning and Substituent Effects on Biological Activity and Selectivity

There are no studies available that systematically explore the effects of altering the position of the chloro substituents or modifying the acetamide (B32628) group on the biological activity and selectivity of this compound.

Pharmacophore Mapping and Ligand Efficiency for Mechanistic Optimization

Without biological activity data, it is not feasible to perform pharmacophore mapping or calculate ligand efficiency to guide the mechanistic optimization of this compound.

Stereochemical Considerations in Biological Activity and Enantioselective Mechanisms (if applicable)

The three-dimensional structure of a molecule is a critical determinant of its interaction with biological systems. For the compound this compound, while it lacks a conventional chiral center, its molecular architecture presents the possibility of a unique form of stereoisomerism known as atropisomerism. This phenomenon occurs due to restricted rotation around a single bond, potentially leading to the existence of stable, non-superimposable mirror-image conformers called atropisomers.

The potential for atropisomerism in this compound arises from hindered rotation around the C(2)pyridine—N(amide) single bond. This restriction is a consequence of the steric hindrance created by the substituents located at the ortho-positions relative to this bond: the chlorine atom at the 3-position and the acetamide group at the 2-position of the pyridine (B92270) ring. The presence of these bulky groups in close proximity can create a significant energy barrier to free rotation, potentially allowing for the isolation of individual rotational isomers.

If the energy barrier to rotation is sufficiently high, this compound could exist as a pair of enantiomeric atropisomers. In an achiral environment, these atropisomers would share identical physical and chemical properties. However, within a chiral biological environment, such as the human body, they could exhibit markedly different behaviors. Biological targets like enzymes and receptors are inherently chiral and can, therefore, interact preferentially with one atropisomer over the other.

This differential interaction forms the basis of enantioselective mechanisms. It is plausible that one atropisomer (the eutomer) could bind with high affinity to a specific biological target, leading to a desired therapeutic effect. Conversely, the other atropisomer (the distomer) might exhibit lower affinity, be biologically inactive, or potentially interact with other targets, leading to unintended side effects.

The critical factor determining the biological relevance of this phenomenon is the configurational stability of the atropisomers, which is directly related to the magnitude of the rotational energy barrier. To date, specific experimental or computational studies quantifying this barrier for this compound have not been reported. However, research on other ortho-substituted N-aryl amides has confirmed the existence of configurationally stable atropisomers, lending credence to this possibility. The size and electronic properties of the ortho-substituents are key factors in determining the height of the rotational barrier.

PropertyAtropisomer A (Eutomer)Atropisomer B (Distomer)Potential Implication
Interaction with Biological TargetHigh AffinityLow Affinity or InactiveA racemic mixture would exhibit lower overall potency compared to the pure, more active atropisomer.
Pharmacological EffectElicits the desired therapeutic response.May be inactive, have a different pharmacological effect, or contribute to adverse effects.The presence of the less active or inactive atropisomer could lead to a less favorable therapeutic index.
MetabolismMay be metabolized by a specific enzymatic pathway.May be metabolized at a different rate or by a different set of enzymes.This could result in different pharmacokinetic profiles and durations of action for each atropisomer.

Advanced Analytical and Methodological Developments in N 3,5 Dichloropyridin 2 Yl Acetamide Research

Spectroscopic Techniques for Elucidation of N-(3,5-Dichloropyridin-2-YL)acetamide Derivatives

Spectroscopic methods are indispensable for confirming the molecular structure and probing the physicochemical properties of this compound and its analogues.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, Solid-State NMR) for Complex Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR provide essential information about the chemical environment of hydrogen and carbon atoms, advanced NMR methods offer deeper insights, especially for complex derivatives.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical for assembling complex molecular structures. For a derivative of this compound, these methods would establish connectivity:

COSY: Reveals proton-proton (¹H-¹H) coupling networks, for instance, confirming the relationship between the two aromatic protons on the pyridine (B92270) ring.

HSQC: Correlates directly bonded proton and carbon atoms, definitively assigning the ¹³C signals for the pyridine and acetamide (B32628) methyl groups.

HMBC: Shows correlations between protons and carbons over two to three bonds. This is crucial for connecting the acetamide group to the pyridine ring by observing a correlation from the amide N-H proton to the C2 carbon of the pyridine ring. mdpi.com

Solid-State NMR (ssNMR): This technique provides valuable information about the structure and dynamics of molecules in the solid phase. nih.gov For this compound, ssNMR can be used to study polymorphism, identify different crystalline forms, and analyze intermolecular interactions within the crystal lattice. nih.govnih.gov ¹³C and ¹⁵N solid-state NMR spectra can reveal details about molecular packing and hydrogen bonding, which are not accessible in solution-state NMR. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted N-Aryl Acetamide Derivative This table is based on data for analogous compounds to illustrate expected chemical shifts.

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
-C(O)CH₃~2.2 (s, 3H)~25C=O
-C=O-~169-C(O)CH₃, NH
Pyridine H4~8.1 (d)~140Pyridine C2, C6
Pyridine H6~8.3 (d)~148Pyridine C2, C4
Amide N-H~9.5 (s, 1H)-C=O, Pyridine C2

Vibrational Spectroscopy (IR, Raman) for Conformational and Interaction Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is highly effective for identifying functional groups and studying molecular structure and bonding. tandfonline.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to specific molecular vibrations. These are invaluable for confirming the presence of key functional groups. For instance, the N-H stretching vibration of the secondary amide typically appears in the 3200-3400 cm⁻¹ region. The carbonyl (C=O) stretching of the amide group gives a strong absorption band around 1660-1680 cm⁻¹. researchgate.net Shifts in these frequencies can indicate the extent of intermolecular hydrogen bonding in the solid state.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. chemicalbook.com It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for identifying the vibrations of the dichloropyridine ring and the C-Cl bonds.

Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are estimated based on typical values for analogous structures.

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)
N-H StretchIR3200 - 3400
C-H Stretch (Aromatic)IR, Raman3000 - 3100
C-H Stretch (Methyl)IR, Raman2850 - 2960
C=O Stretch (Amide I)IR1660 - 1680
N-H Bend (Amide II)IR1520 - 1570
C=C/C=N Stretch (Pyridine Ring)IR, Raman1400 - 1600
C-Cl StretchRaman600 - 800

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Properties and Interaction Analysis

Electronic spectroscopy probes the electronic transitions within a molecule and is used to study its electronic properties and interactions.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the dichloropyridine ring and the acetamide chromophore. The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent and molecular structure. researchgate.net Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict and interpret the electronic spectrum. tandfonline.com

Fluorescence Spectroscopy: While not all molecules are fluorescent, this technique can provide highly sensitive measurements if the compound or its derivatives exhibit fluorescence. It can be used to study interactions with other molecules, such as proteins or DNA, where changes in the fluorescence emission spectrum (e.g., intensity, wavelength) can indicate binding events.

Table 3: Illustrative Electronic Absorption Data for an Analogous Dichlorinated Aromatic Compound

Solventλ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition Type
Methanol~275~15,000π → π
Methanol~290~12,000π → π
Cyclohexane~310~300n → π*

Chromatographic Methods for Isolation, Purity Assessment, and Quantitation in Research Contexts

Chromatography is essential for separating this compound from reaction mixtures, assessing its purity, and quantifying its concentration in various samples.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile organic compounds. A robust reversed-phase HPLC (RP-HPLC) method is critical for the routine analysis of this compound. sielc.com

Method Development: A typical method involves a C18 stationary phase column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. nih.govresearchgate.net Detection is commonly performed using a UV detector set to a wavelength where the compound exhibits strong absorbance.

Method Validation: To ensure reliability, the developed HPLC method must be validated according to established guidelines (e.g., ICH). globalresearchonline.net Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: Demonstrating a linear relationship between the detector response and the analyte concentration over a specific range. nih.gov

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies. globalresearchonline.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly (repeatability and intermediate precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Table 4: Example of a Validated RP-HPLC Method for an Acetamide Compound

ParameterCondition/Value
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile : Water (e.g., 60:40 v/v)
Flow Rate1.0 mL/min
Detection Wavelength245 nm
Retention Time~4.5 min
Linearity Range1 - 100 µg/mL (r² > 0.999)
Accuracy (% Recovery)98.5% - 101.0%
Precision (% RSD)< 2.0%

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. While this compound itself may have limited volatility, GC can be applied to its analysis, sometimes requiring derivatization.

Applications: GC is particularly useful for analyzing volatile impurities or byproducts from the synthesis of this compound. It can also be used for the analysis of halogenated pyridine precursors. nih.govchemrxiv.org

Derivatization: To increase volatility and thermal stability for GC analysis, the amide group can be derivatized. For example, silylation can be performed to replace the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group.

Instrumentation: A typical GC system would use a capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5). A flame ionization detector (FID) provides general-purpose detection, while an electron capture detector (ECD) offers high sensitivity for halogenated compounds. For definitive identification, a mass spectrometer (MS) is used as the detector (GC-MS). mdpi.com

Chiral Chromatography for Enantiomeric Purity and Separation

Although this compound itself is not chiral, the introduction of a stereocenter in its derivatives necessitates methods for enantiomeric separation to study the distinct biological activities of each enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, relying on Chiral Stationary Phases (CSPs) to achieve separation.

Research into the enantioseparation of structurally related heterocyclic compounds, such as azoles and dihydropyridines, provides a framework for selecting appropriate CSPs. nih.govmdpi.com Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely effective. For instance, cellulose tris(3,5-dimethylphenylcarbamate) has demonstrated broad chiral recognition capabilities for a variety of compounds. nih.gov

For pyridine derivatives, CSPs based on derivatized cyclodextrins and macrocyclic glycopeptides have also proven successful. nih.govmdpi.com The choice of mobile phase—whether normal phase, reversed phase, or polar organic—is crucial and is optimized to maximize the resolution (Rs) between enantiomeric peaks. mdpi.com For example, the enantiomers of certain neutral dihydropyridine (B1217469) derivatives were effectively separated using a sulfobutyl ether-substituted β-cyclodextrin as a chiral selector in capillary electrophoresis. nih.gov The development of CSPs derived from low molecular weight chitosan (B1678972) bis(3,5-dichlorophenylcarbamate) is also noted for providing good enantiomeric resolution, highlighting the importance of matching the structural characteristics of the analyte and the chiral selector. nih.gov

Table 1: Chiral Stationary Phases (CSPs) Applicable to the Separation of Chiral Pyridine Derivatives This table is generated based on methodologies used for structurally similar compounds.

CSP TypeSelector ExampleTypical Mobile Phase ModeReference
Polysaccharide-basedCellulose tris(3,5-dimethylphenylcarbamate)Normal Phase, Reversed Phase nih.gov
Polysaccharide-basedDerivatized MaltodextrinNormal Phase, Polar Organic mdpi.com
Cyclodextrin-basedSulfobutyl ether-β-cyclodextrinReversed Phase (Capillary Electrophoresis) nih.gov
Macrocyclic GlycopeptideTeicoplanin, VancomycinReversed Phase, Polar Organic mdpi.com

Mass Spectrometry Applications in Mechanistic and Structural Studies

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, offering high sensitivity and structural information. When coupled with separation techniques like liquid chromatography (LC), its analytical power is significantly enhanced.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of novel derivatives of this compound. Unlike nominal mass instruments, HRMS instruments (e.g., Time-of-Flight (TOF) or Orbitrap) measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically <5 ppm). nih.gov This precision allows for the determination of an exact elemental composition, enabling the differentiation between compounds with the same nominal mass but different molecular formulas. In the synthesis of new acetamide-containing compounds, HRMS is a standard technique used to confirm that the desired product has been formed and to establish its molecular formula. rsc.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for identifying and quantifying metabolites and degradation products of this compound in complex biological or environmental matrices. nih.govresearchgate.net The initial LC stage separates the parent compound from its metabolites. The separated molecules are then ionized and analyzed by the first mass spectrometer (MS1). Specific ions of interest are selected and fragmented, and the resulting product ions are analyzed by the second mass spectrometer (MS2). researchgate.net

Studies on structurally related neonicotinoid compounds, such as acetamiprid (B1664982), have successfully used LC-MS/MS and LC-QTOF-MS to profile metabolic pathways. jsbms.jpscienceopen.com Common metabolic transformations identified include N-demethylation and the formation of glycine (B1666218) conjugates. scienceopen.com For example, N-desmethyl-acetamiprid has been identified as a key metabolite of acetamiprid in human urine. scienceopen.com These established metabolic routes provide a predictive framework for investigating the biotransformation of this compound.

Ion Mobility Mass Spectrometry (IM-MS) adds another dimension of separation to mass analysis, distinguishing ions based not only on their m/z ratio but also on their size, shape, and charge. chemrxiv.org In IM-MS, ions are propelled through a drift tube filled with a neutral buffer gas. Larger, more extended ions (conformers) experience more collisions and travel slower than smaller, more compact ions of the same m/z. chemrxiv.org

This technique is particularly valuable for separating isomers (structural, conformational, or stereoisomers) that are indistinguishable by mass spectrometry alone. chemrxiv.org Research on pyridine, a core structural component of the target molecule, has demonstrated the utility of IM-MS. The reduced mobility (K₀) of the pyridine product ion in the positive mode has been calculated to be 1.75 cm²V⁻¹s⁻¹. eemj.euresearchgate.net This baseline data can be used as a reference point for studying the ion mobility of more complex derivatives like this compound and its isomers, providing insights into their gas-phase conformations.

Table 2: Ion Mobility Data for Pyridine

AnalyteIonization ModeReduced Mobility (K₀)Chemical StandardReference
PyridinePositive1.75 cm²V⁻¹s⁻¹2,6-Lutidine eemj.euresearchgate.net

X-ray Crystallography of this compound and its Biomacromolecular Complexes

X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in a solid state, which is crucial for understanding molecular geometry and intermolecular interactions.

Single crystal X-ray diffraction is the gold standard for determining the precise solid-state structure of a molecule. carleton.edu This technique involves directing a beam of X-rays onto a single, high-quality crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision. carleton.edu

While the specific crystal structure for this compound is not publicly available, data from the closely related compound, 2-Chloro-N-(3,5-dichlorophenyl)acetamide, offers significant insight into the likely structural characteristics. nih.govresearchgate.net The analysis of this analog revealed a monoclinic crystal system and a largely planar molecular skeleton. The crystal packing is stabilized by intermolecular N—H···O and N—H···Cl hydrogen bonds, which link the molecules into chains. nih.govresearchgate.net Such data is invaluable for computational modeling and for understanding how this compound might interact with biological targets.

Table 3: Crystallographic Data for the Structurally Similar Compound 2-Chloro-N-(3,5-dichlorophenyl)acetamide

ParameterValueReference
Chemical FormulaC₈H₆Cl₃NO nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/n researchgate.net
a (Å)4.567 (1) nih.gov
b (Å)24.350 (4) nih.gov
c (Å)8.903 (2) nih.gov
β (°)102.20 (2) nih.gov
Volume (ų)967.7 (3) nih.gov
Key Intermolecular InteractionsN—H···O and N—H···Cl hydrogen bonds nih.govresearchgate.net

Co-Crystallization with Target Proteins for Structural Biology Insights into Binding Modes

Extensive searches of scientific literature and crystallographic databases have revealed no publicly available data on the co-crystallization of this compound with any target proteins. Consequently, there are no existing Protein Data Bank (PDB) entries, detailed structural analyses, or published research findings that would describe the binding modes of this specific compound as determined by X-ray crystallography.

The investigation into the structural biology of this compound is a critical area for future research. Such studies would be invaluable for understanding its mechanism of action at a molecular level, identifying key interactions with potential biological targets, and guiding rational drug design efforts. The process of co-crystallization, followed by X-ray diffraction analysis, would provide precise, three-dimensional insights into how the compound docks within the active site of a protein. This would include the identification of specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex.

Without these experimental structures, any discussion of the binding mode of this compound remains speculative and would rely on computational modeling and indirect structure-activity relationship (SAR) studies. While these methods are useful, they lack the definitive, high-resolution detail provided by co-crystallography.

Future successful co-crystallization studies would be expected to yield data that could be presented in the following formats:

Table 1: Hypothetical Co-Crystal Structure Data for this compound with a Target Protein (Note: This table is for illustrative purposes only, as no data is currently available.)

PDB IDTarget ProteinResolution (Å)Ligand
XXXX[Protein Name][e.g., 2.1]This compound

Table 2: Hypothetical Key Intermolecular Interactions between this compound and a Target Protein (Note: This table is for illustrative purposes only, as no data is currently available.)

Interacting ResidueInteraction TypeDistance (Å)
[e.g., Tyr123]Hydrogen Bond[e.g., 2.8]
[e.g., Leu78]Hydrophobic[e.g., 3.5]
[e.g., Phe150]π-π Stacking[e.g., 3.9]

The pursuit of such structural data is a key objective in advancing the understanding of the pharmacological potential of this compound.

Research Applications and Chemical Biology Probes Based on N 3,5 Dichloropyridin 2 Yl Acetamide

Development of N-(3,5-Dichloropyridin-2-YL)acetamide as a Chemical Probe

A thorough search of chemical and biological research databases yielded no specific information regarding the design or application of this compound as a chemical probe. The development of such tools is a cornerstone of modern chemical biology, allowing for the direct identification and validation of molecular targets of bioactive compounds.

Design of Affinity Probes for Target Identification and Validation

There are no available studies detailing the design and synthesis of affinity probes based on the this compound scaffold. The process of creating an affinity probe typically involves modifying the parent molecule to include a reactive group or a reporter tag, enabling it to covalently bind to or be detected when interacting with its biological target. rsc.orgrsc.org This crucial step in tool development has not been reported for this compound.

Synthesis of Fluorescent or Radiolabeled Derivatives for Imaging and Tracing in Research Settings

Similarly, the literature lacks any mention of the synthesis of fluorescently labeled or radiolabeled versions of this compound. Such derivatives are instrumental for in vitro and in vivo imaging and tracing studies, providing spatial and temporal information about the compound's distribution and target engagement. nih.govnih.gov While general methods for creating such derivatives of other acetamide-containing molecules exist, their specific application to this compound has not been documented. nih.gov

Utility in Understanding Fundamental Biological and Chemical Processes

The utility of a chemical compound as a tool for biological discovery is demonstrated through its application in dissecting cellular pathways and understanding physiological mechanisms. For this compound, there is a clear absence of such studies.

As a Tool for Pathway Dissection and Biological Mechanism Elucidation

No research articles were found that describe the use of this compound to dissect specific biological pathways or to elucidate the mechanisms of action of other molecules. Chemical probes are often used to inhibit or activate specific proteins within a pathway, allowing researchers to observe the downstream consequences and thereby map the pathway's components and their interrelationships. universiteitleiden.nlnih.gov

Perturbation Studies in Biological Systems for Phenotypic Analysis

Phenotypic screening is a powerful approach to discover new biologically active compounds. mdpi.com However, there is no evidence in the scientific literature of this compound being used in perturbation studies to induce and analyze specific phenotypes in cells or organisms. Such studies would be essential to uncover its potential biological activities and modes of action.

Pre-clinical Lead Compound Derivatization for Target Validation and Optimization (Excluding Clinical Translation)

The process of optimizing a lead compound involves synthesizing and testing a series of derivatives to improve potency, selectivity, and pharmacokinetic properties. While this is a standard practice in drug discovery, there are no published pre-clinical studies that focus on the derivatization of this compound for the purpose of validating its biological target or optimizing its properties as a potential therapeutic agent.

Emerging Research Frontiers and Future Perspectives for N 3,5 Dichloropyridin 2 Yl Acetamide

Integration with Systems Biology and Network Pharmacology Approaches for Holistic Understanding

Modern drug discovery is increasingly moving away from the "one-target, one-drug" paradigm towards a more holistic, systems-level understanding of compound-protein interactions. Network pharmacology, an approach grounded in systems biology, analyzes the complex network of interactions between drug molecules, biological targets, and disease pathways. mdpi.com This methodology is particularly suited for elucidating the mechanisms of action for compounds like N-(3,5-Dichloropyridin-2-YL)acetamide, whose full biological activity spectrum may not be fully understood.

By integrating genomic, proteomic, and metabolomic data, network pharmacology can construct comprehensive "drug-target-disease" networks. For pyridine-acetamide derivatives, this could help:

Identify Polypharmacology: Predict multiple protein targets for a single analogue, explaining both its primary efficacy and potential off-target effects.

Elucidate Mechanisms: Uncover how the compound modulates entire signaling pathways rather than just a single protein. mdpi.com

Discover Synergistic Combinations: Identify other agents that could be co-administered to enhance therapeutic effects or overcome resistance, a significant challenge in pyridine-based drug research. rsc.org

Repurpose Existing Analogues: Suggest new therapeutic indications for existing pyridine-acetamide compounds by matching their interaction network with the molecular pathology of different diseases.

This in-silico approach aims to improve the success rate of preclinical discovery and reduce the costs associated with identifying new chemical probes. mdpi.com

Advancements in Targeted Synthesis and Diversity-Oriented Synthesis (DOS) of this compound Analogues

The synthesis of pyridine (B92270) derivatives presents unique challenges. The electron-delocalized nature of the pyridine ring renders the amino group a weak nucleophile, making reactions such as amide coupling difficult. nih.gov Furthermore, functionalizing the pyridine ring at specific positions, like the meta-position, is notoriously challenging. uni-muenster.de However, recent advancements are overcoming these hurdles. For instance, researchers have developed novel strategies for meta-functionalization by temporarily de-aromatizing the pyridine ring, which reverses its electronic properties and allows for the introduction of new functional groups. uni-muenster.de

Beyond targeted synthesis, Diversity-Oriented Synthesis (DOS) is a powerful strategy for creating large collections of structurally diverse small molecules without a specific biological target in mind. cam.ac.uknih.gov The goal of DOS is to populate chemical space with novel molecular architectures, increasing the probability of discovering compounds with new biological activities. cam.ac.uk Applying DOS to the this compound scaffold could generate extensive libraries of analogues.

Table 1: Synthetic Strategies for Generating Pyridine-Acetamide Analogue Libraries

Strategy Description Potential Application for this compound Analogues
Targeted Synthesis Focuses on creating specific, rationally designed molecules. Recent methods enable functionalization at previously inaccessible positions on the pyridine ring. uni-muenster.de Creation of analogues with precise modifications to the dichloropyridine ring to optimize binding to a known target.
Diversity-Oriented Synthesis (DOS) Employs divergent reaction pathways from a common starting material to generate a wide range of molecular skeletons. cam.ac.uknih.gov Starting with a core pyridine-acetamide structure and applying various cyclization, coupling, and functionalization reactions to create a library with diverse ring systems and appendages.
Multi-Component Reactions Combine three or more starting materials in a single step to rapidly build molecular complexity. Efficiently generate a wide array of substituted pyridine-acetamide derivatives by varying the initial building blocks.

| Solid-Phase Synthesis | Attaches molecules to a solid support (resin), simplifying purification and allowing for high-throughput synthesis of compound libraries. cam.ac.uk | High-throughput synthesis of an this compound analogue library where different side chains are attached to the acetamide (B32628) group. |

These advanced synthetic approaches will be crucial for generating novel analogues of this compound, providing a rich pool of compounds for screening and discovery.

Exploration of Novel Biological Mechanisms and Unconventional Targets

Initial research has positioned pyridine-acetamide derivatives as promising candidates in oncology and infectious diseases. ontosight.ai However, recent studies on structurally related compounds are revealing a much broader range of potential applications by identifying novel biological mechanisms and unconventional molecular targets.

For example, a novel class of inhibitors based on the 2-amino-N-(dichloropyridin-3-yl)acetamide scaffold has been shown to inhibit the capsid assembly of the Hepatitis B Virus (HBV). researchgate.net This represents a significant departure from traditional antiviral mechanisms and highlights the potential for pyridine-acetamides to interfere with protein-protein interactions essential for viral replication. researchgate.net In oncology, pyridinyl acetamide derivatives have been identified as potent and selective inhibitors of Porcupine, a key enzyme in the Wnt signaling pathway, which is often dysregulated in cancer. nih.gov Other research has identified pyridine-based compounds as inhibitors of PIM-1 kinase and inducers of apoptosis and autophagy in cancer cell lines. acs.org

Furthermore, research into N-(trimethylpyridin-2-yl)acetamide analogues has demonstrated dual inhibitory activity against TNF-α and IL-6, two critical pro-inflammatory cytokines, suggesting applications in treating inflammatory diseases like colitis. nih.gov

Table 2: Potential Unconventional Targets and Mechanisms for Pyridine-Acetamide Derivatives

Target/Mechanism Therapeutic Area Description Related Compound Class
Viral Capsid Assembly Antiviral (Hepatitis B) Inhibition of the formation of the viral nucleocapsid, a crucial step for viral maturation and replication. researchgate.net 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide
Porcupine (PORCN) Inhibition Oncology Blockade of Wnt signaling, an essential pathway for tumor growth in certain cancers. nih.gov Pyridinyl Acetamide Derivatives
PIM-1 Kinase Inhibition Oncology Inhibition of a serine/threonine kinase involved in cell survival and proliferation, leading to apoptosis. acs.org Novel Pyridine Compounds

| Dual TNF-α/IL-6 Inhibition | Anti-inflammatory | Simultaneous inhibition of two key pro-inflammatory cytokines involved in inflammatory bowel disease. nih.gov | N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide |

The exploration of these and other unconventional targets is a key frontier that could significantly expand the therapeutic potential of this compound analogues.

Interdisciplinary Research Synergies (e.g., with Nanotechnology for Advanced Delivery Systems in Research)

The translation of promising compounds from the lab to clinical application often faces obstacles related to their physicochemical properties, such as poor solubility or instability. Nanotechnology offers a suite of tools to overcome these challenges, particularly in a research context, to better probe biological mechanisms. nih.gov Encapsulating this compound or its analogues within nanocarriers could revolutionize how they are studied and utilized.

Nanoparticles, which are typically less than 100 nm in at least one dimension, can be engineered from various materials, including lipids and polymers, to serve as effective drug delivery vehicles. nih.gov These systems can improve the solubility of hydrophobic compounds, protect them from degradation, and facilitate transport across biological barriers. ijbcp.commdpi.com

Table 3: Nanotechnology-Based Delivery Systems for Research Applications

Nanocarrier Type Description Potential Research Application for Pyridine-Acetamides
Liposomes Vesicles composed of a lipid bilayer enclosing an aqueous core. Can carry both hydrophobic and hydrophilic molecules. nih.gov Enhancing the delivery of a pyridine-acetamide analogue to specific cells in culture to study its intracellular mechanism of action.
Niosomes Vesicular nanocarriers made of nonionic surfactants. More stable and cost-effective than liposomes. nih.gov Creating a stable formulation for in vivo animal studies to investigate pharmacokinetics and efficacy.
Polymeric Nanoparticles Solid colloidal particles made from biodegradable polymers like PLGA. nih.gov Developing a controlled-release system to maintain a steady concentration of the compound over time in a research model, reducing the need for frequent administration.

| Dendrimers | Highly branched, tree-like macromolecules with a well-defined structure. ijbcp.com | Attaching both a pyridine-acetamide compound and a fluorescent imaging agent to the dendrimer to track its distribution within cells or tissues. |

This synergy between chemistry and nanotechnology allows for more precise and effective investigation of the biological activities of novel compounds, accelerating the pace of discovery.

Challenges and Opportunities in Pyridine-Acetamide Research for Future Discovery

Despite the immense potential of pyridine-acetamide compounds, significant challenges remain. A primary hurdle is the inherent difficulty in the synthesis and functionalization of the pyridine core, which can slow the development of new analogues. nih.govuni-muenster.de Furthermore, as with many targeted agents, the potential for acquired drug resistance and off-target side effects are persistent concerns that require careful investigation. rsc.org

However, these challenges are matched by substantial opportunities:

Novel Synthetic Methods: The development of new chemical reactions to functionalize pyridines is unlocking previously inaccessible chemical space, paving the way for the creation of completely novel analogues. uni-muenster.de

Advanced Screening Platforms: High-throughput screening combined with systems biology approaches can rapidly assess the vast number of compounds generated through DOS, identifying promising leads more efficiently.

Unexplored Biological Targets: The continued discovery of unconventional targets, such as those involved in viral assembly or specific inflammatory pathways, opens up new avenues for therapeutic intervention. researchgate.netnih.gov

Interdisciplinary Solutions: Collaborations with fields like nanotechnology provide powerful tools to overcome fundamental challenges in drug delivery and analysis, enhancing the research and development process. nih.gov

The future of research on this compound and its derivatives is bright. By leveraging these emerging frontiers, the scientific community is well-positioned to unlock the full therapeutic potential of this versatile chemical scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(3,5-Dichloropyridin-2-YL)acetamide, and what critical reaction conditions must be controlled to ensure high yield?

  • Methodology : The compound is typically synthesized via acylation of 3,5-dichloro-4-nitroaniline (or analogous precursors) with acetic anhydride under reflux. A base such as pyridine or triethylamine is used to neutralize acetic acid byproducts. Reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 molar ratio of aniline to acetic anhydride) are critical for minimizing side reactions. Post-reaction purification involves recrystallization from ethanol/methanol .
  • Key Table :

ParameterOptimal Condition
SolventPyridine/Triethylamine
Temperature80–100°C (reflux)
PurificationEthanol recrystallization
Yield70–85% (reported)

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., acetamide methyl at δ ~2.1 ppm) and aromatic chlorine-substituted carbons.
  • X-Ray Crystallography : Resolves bond lengths (C–Cl ~1.73 Å) and dihedral angles between pyridine and acetamide groups .
  • IR Spectroscopy : Confirms amide C=O stretches (~1680 cm1^{-1}) and N–H bending (~1550 cm1^{-1}) .

Q. What are the key physical properties (e.g., melting point, solubility) of this compound, and how do they influence experimental design?

  • Data :

  • Melting point: 155–162°C (lit.), indicating thermal stability suitable for reflux conditions .
  • Solubility: Poor in water; soluble in polar aprotic solvents (DMF, DMSO), guiding solvent selection for reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like dichloro-nitro derivatives during synthesis?

  • Methodology :

  • Use of slow addition of acetic anhydride to prevent exothermic side reactions.
  • Temperature modulation (<100°C) and inert atmospheres (N2_2) reduce oxidative byproducts.
  • Chromatographic monitoring (TLC/HPLC) identifies intermediates for real-time adjustment .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodology :

  • Cross-validate assays (e.g., enzyme inhibition vs. cellular toxicity) using standardized protocols.
  • Reproduce studies under controlled conditions (e.g., pH, solvent purity) to isolate compound-specific effects .
    • Example : Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or compound solubility in assay media.

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reaction environments?

  • Methodology :

  • Density Functional Theory (DFT) : Models electron density to predict sites for electrophilic substitution (e.g., Cl vs. NO2_2 group reactivity).
  • Molecular Dynamics (MD) : Simulates solvent interactions to optimize solubility parameters .
    • Validation : Compare computed IR/NMR spectra with experimental data to refine models .

Q. What strategies are effective for analyzing regioselectivity in functionalization reactions of this compound?

  • Methodology :

  • Isotopic labeling (e.g., 15^{15}N) tracks substitution patterns.
  • Competitive reaction studies with halogenated analogs quantify steric/electronic effects at the 3,5-dichloro positions .

Data Contradiction Analysis

Q. How should conflicting crystallographic data on bond angles in similar acetamide derivatives be addressed?

  • Resolution :

  • Re-examine crystal quality (e.g., twinning, resolution limits) and refine data using software like SHELXL.
  • Compare with structurally analogous compounds (e.g., N-(3,5-dimethylphenyl)acetamide) to identify systematic errors .

Methodological Resources

  • Spectral Libraries : PubChem CID-specific NMR/IR data (CID: B7771805) .
  • Crystallographic Databases : CCDC entries for acetanilide derivatives (e.g., 2,2-dichloro-N-(3-methylphenyl)acetamide) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.